molecular formula C5H7ClN2 B2507091 5-Chloro-1,2-dimethyl-1H-imidazole CAS No. 937818-18-3

5-Chloro-1,2-dimethyl-1H-imidazole

Cat. No.: B2507091
CAS No.: 937818-18-3
M. Wt: 130.58
InChI Key: PSRKMCIHEBOBSL-UHFFFAOYSA-N
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Description

5-Chloro-1,2-dimethyl-1H-imidazole is a useful research compound. Its molecular formula is C5H7ClN2 and its molecular weight is 130.58. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Reactivity

Research on imidazole derivatives, including compounds similar to 5-Chloro-1,2-dimethyl-1H-imidazole, focuses on understanding their molecular structure, reactivity, and potential applications. For example, studies have explored the synthesis of imidazole derivatives through solvent-free pathways, characterizing them using spectroscopic techniques and investigating their reactivity through computational methods. These studies often aim to identify novel properties or applications, such as antimicrobial activity or suitability for use in molecular electronics due to their non-linear optical (NLO) properties (Thomas et al., 2018).

Halogen Bonding in Crystal Structures

Another area of interest is the analysis of halogen bonding in the crystal structures of imidazole derivatives. Research has identified different modes of halogen bonding in these compounds, which significantly influence their crystal packing. This understanding is crucial for designing materials with desired physical and chemical properties (Kubicki & Wagner, 2007).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of imidazole derivatives have been a significant focus, with research demonstrating that certain derivatives exhibit potent activity against a range of bacterial strains. This suggests potential applications in developing new antimicrobial agents (Hossain et al., 2018).

Catalysis and Homogeneous Catalysis Applications

Imidazole derivatives, including those structurally related to this compound, have been studied for their potential applications in catalysis. For example, the development of new classes of C-N donor ligands for use in homogeneous catalysis has been explored, highlighting the versatility of imidazole compounds in facilitating chemical transformations (César et al., 2002).

Corrosion Inhibition

Imidazole derivatives have been evaluated for their effectiveness as corrosion inhibitors, indicating that they can significantly protect metals from corrosion in aggressive environments. This research is vital for industries seeking to prolong the lifespan of metal components in various applications (Ouakki et al., 2019).

Mechanism of Action

Target of Action

Imidazoles, in general, are known to interact with a diverse range of targets due to their versatile heterocyclic structure . They are key components in functional molecules used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Mode of Action

For instance, 1,2-Dimethylimidazole reacts with copper (II) tetraacetate to yield a copper (II) complex . This suggests that 5-Chloro-1,2-dimethyl-1H-imidazole might also form complexes with certain targets, altering their function.

Biochemical Pathways

For example, 1,2-Dimethylimidazole undergoes a Menschutkin reaction with benzyl bromide to yield a bromide . This suggests that this compound might also participate in similar reactions, potentially affecting various biochemical pathways.

Result of Action

Some imidazole-based compounds have been reported to exhibit antibacterial activity , suggesting that this compound might also have similar effects.

Action Environment

It’s known that the reaction conditions for the synthesis of certain imidazoles can be mild enough for the inclusion of a variety of functional groups . This suggests that the action of this compound might also be influenced by various environmental factors.

Safety and Hazards

Imidazole compounds can be hazardous. For instance, 1,2-Dimethylimidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause serious eye damage and is harmful if swallowed .

Future Directions

Imidazole and its derivatives have become important synthons in the development of new drugs . They show a broad range of biological activities, making them key components of many functional molecules used in a variety of everyday applications . Therefore, the future directions of 5-Chloro-1,2-dimethyl-1H-imidazole could involve further exploration of its potential uses in drug development and other applications.

Properties

IUPAC Name

5-chloro-1,2-dimethylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-4-7-3-5(6)8(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRKMCIHEBOBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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